4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))

Catalog No.
S3288628
CAS No.
872689-79-7
M.F
C39H27NO3
M. Wt
557.649
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carb...

CAS Number

872689-79-7

Product Name

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))

IUPAC Name

4-[4-[4-(4-formylphenyl)-N-[4-(4-formylphenyl)phenyl]anilino]phenyl]benzaldehyde

Molecular Formula

C39H27NO3

Molecular Weight

557.649

InChI

InChI=1S/C39H27NO3/c41-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)40(38-21-15-35(16-22-38)32-9-3-29(26-42)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-43)6-12-33/h1-27H

InChI Key

RUWJZPXZOWJEFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O

Solubility

not available

Covalent Organic Framework (COF) Synthesis:

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)), also known as NTBCA, is a valuable building block in the synthesis of Covalent Organic Frameworks (COFs) []. Its triangular structure with a triarylamine core and three aldehyde functional groups makes it suitable for forming imine linkages with amine linkers [].

This condensation reaction between NTBCA and various linkers allows for the construction of COFs with diverse structures and properties []. Notably, the combination of NTBCA with a rectangular linker like 4,4′,4″,4′″-(ethene-1,1,2,2-tetrayl)tetraaniline leads to the formation of COF-1 [].

Applications of COF-1:

COF-1, synthesized using NTBCA, exhibits remarkable thermal and chemical stability, making it a promising candidate for various applications []. Research suggests its potential in:

  • Photocatalysis: COF-1 acts as an efficient photocatalyst for cross-dehydrogenative coupling reactions, a crucial process in organic synthesis [].
  • Asymmetric α-alkylation of aldehydes: COF-1 demonstrates its ability to facilitate the asymmetric α-alkylation of aldehydes, a valuable reaction for creating complex molecules with specific chirality []. This process utilizes a chiral catalyst known as MacMillan imidazolidinone under visible light irradiation [].

Future Directions:

The unique properties of NTBCA and the COFs derived from it hold promise for further exploration in various scientific research fields. Future research directions may involve:

  • Developing novel COFs with tailored functionalities: By employing different linkers with NTBCA, researchers can potentially create COFs with specific functionalities for various applications, such as gas separation, catalysis, and sensing.
  • Investigating the potential of COF-1 in other catalytic reactions: Exploring COF-1's potential as a catalyst for a broader range of reactions could lead to new synthetic pathways and applications in various disciplines.

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde)), also known by its CAS number 872689-79-7, is a complex organic compound characterized by a tripodal structure that features multiple biphenyl units. This compound is notable for its unique arrangement, which includes three aldehyde functional groups attached to a nitrilotris framework. Its molecular formula is C39H27NO3C_{39}H_{27}NO_3, and it has a molecular weight of approximately 557.649 g/mol .

The compound is recognized for its potential applications in organic synthesis and materials science, particularly as a precursor for constructing multinuclear complexes and covalent organic frameworks. Its structural features contribute to its reactivity and biological activity, making it a subject of interest in various chemical and biological studies .

Typical of aldehydes and nitriles. These include:

  • Condensation Reactions: The aldehyde groups can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cross-Coupling Reactions: The biphenyl moieties can engage in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form more complex organic structures.

These reactions are facilitated by the compound's functional groups, allowing it to serve as a versatile building block in organic chemistry .

The biological activity of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) has garnered attention due to its potential antibacterial properties. Preliminary studies suggest that compounds with similar structures may exhibit significant antimicrobial activity against various pathogens. The presence of multiple functional groups enhances its interaction with biological targets, which could lead to the development of new antibacterial agents .

Synthesis of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) can be achieved through several methods:

  • Multi-step Synthesis: Starting from simpler biphenyl derivatives, the synthesis involves multiple steps including the introduction of the nitrile group and subsequent formylation of the biphenyl units.
  • Direct Functionalization: Using existing biphenyl compounds, direct functionalization through electrophilic aromatic substitution can introduce the necessary aldehyde groups.
  • Covalent Organic Frameworks: The compound can also be synthesized as part of covalent organic frameworks, where it serves as a building block for more complex structures.

Each method allows for variation in yield and purity depending on the reaction conditions employed .

The applications of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) are diverse:

  • Material Science: Utilized in the development of covalent organic frameworks for gas storage and separation technologies.
  • Organic Synthesis: Acts as a precursor for synthesizing complex organic molecules and coordination compounds.
  • Pharmaceuticals: Potential use in developing new antibacterial agents due to its biological activity.

These applications highlight its significance in both academic research and industrial settings .

Interaction studies involving 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde) focus on its reactivity with various biological molecules. Research indicates that the compound's aldehyde groups can interact with amino acids and proteins, potentially leading to modifications that affect biological functions. Understanding these interactions is crucial for assessing its therapeutic potential and safety profiles in medicinal chemistry .

Several compounds share structural similarities with 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde). Here are notable examples:

Compound NameMolecular FormulaUnique Features
1,1'-Biphenyl-4-carboxaldehydeC13H10OC_{13}H_{10}OSimpler structure with only one aldehyde group
Tris(4-carboxyphenyl)amineC39H27NO6C_{39}H_{27}NO_6Contains carboxylic acid groups instead of aldehydes
4-Carboxaldehyde, 4'-[bis(4'-formyl[1,1'-biphenyl]-4-yl)amino]C39H27NO6C_{39}H_{27}NO_6More complex with additional functionalization

XLogP3

8.4

Dates

Modify: 2023-08-19

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